Methyl [5-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate, also known as CDRI Compound 81-470, is a synthetic benzimidazole carbamate derivative. [, ] It is identified as a broad-spectrum anthelmintic agent, meaning it is effective against parasitic worms. [, , , ] While its chemical structure shares similarities with molecules targeting various biological targets, research on CDRI Compound 81-470 focuses mainly on its antiparasitic activity.
While the provided papers do not detail the specific synthesis of CDRI Compound 81-470, they mention formulations like suspensions and solutions for administration. [, ] The synthesis likely involves multiple steps, potentially utilizing reactions like those described in papers focusing on similar compounds. For example, paper 5 describes a multi-step synthesis of a related benzofuran-2-carboxylic acid derivative, potentially offering clues to some of the synthetic approaches used for CDRI Compound 81-470.
CDRI Compound 81-470 contains a benzimidazole core structure with a carbamate group at the 2-position. A key feature is the piperazine ring linked to the 5-position of the benzimidazole through a carbonyl group. This piperazine ring is further substituted with a 2-pyridinyl group. [, , , , , ] These structural features likely contribute to its biological activity and interactions with target molecules in parasites.
CDRI Compound 81-470 primarily exerts its anthelmintic action by disrupting energy metabolism in parasites. [, ] It inhibits glucose uptake and its conversion to energy, leading to a shift towards lactic acid production. [] This shift is likely due to the inhibition of PEP carboxykinase and an increase in LDH activity. [] Furthermore, the compound significantly inhibits mitochondrial ATP production, further compromising the parasite's energy supply. []
The primary application of CDRI Compound 81-470, as documented in the provided papers, is in veterinary medicine as an anthelmintic agent. [, , , , ] It effectively combats both intestinal and systemic parasitic infections in various animal models, including rodents and poultry. [] Its efficacy against different stages of parasitic development, including adult worms and larvae, highlights its potential as a valuable tool in veterinary practice. []
Given its effectiveness against various parasitic infections, further research on CDRI Compound 81-470 could explore:* Detailed pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and enhance its therapeutic efficacy in different animal species.* Development of new formulations: To improve drug delivery, target specific parasitic stages, and explore alternative administration routes, as hinted at with the transdermal tapes. []* Investigations into potential resistance mechanisms: To ensure the long-term effectiveness of this compound and guide the development of strategies to mitigate resistance emergence.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3